

A Comprehensive Technical Guide to Triethylstibine: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethylstibine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **triethylstibine**, a significant organoantimony compound. The document covers its IUPAC nomenclature, synonyms, chemical and physical properties, detailed experimental protocols for its synthesis, and crucial safety and handling procedures. Furthermore, it explores the applications of **triethylstibine**, particularly its role as a precursor in the fabrication of semiconductor materials.

IUPAC Nomenclature and Synonyms

The systematic naming of this organoantimony compound follows the IUPAC nomenclature rules. The officially recognized IUPAC name is Triethylstibane. Another commonly used and accepted name is Stibine, triethyl-.[1][2][3][4][5][6]

In scientific literature and commercial contexts, **triethylstibine** is also known by several synonyms. These include:

- Triethylantimony[1][2][3][4][5][6][7]
- $(C_2H_5)_3Sb$ [2][3][4][5][6]

- Antimony triethide[7]
- **Triethylstibine**[1][2][3][4][5][6][7][8]
- Triethylantimony(III)[8]

Chemical and Physical Properties

Triethylstibine is a colorless liquid with properties that necessitate careful handling.[8] A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₆ H ₁₅ Sb	[1][2][3][4][5][6][8]
Molecular Weight	208.943 g/mol	[2][3][4][5][6]
CAS Registry Number	617-85-6	[1][2][3][4][5][6][8]
Melting Point	-119.25 °C / -98 °C	[1][8]
Boiling Point	156 °C / 160 °C	[1][8]
Density	1.3224 g/cm ³ / 1.322 g/cm ³ at 20 °C	[1][8]
Appearance	Colorless liquid	[8]
Solubility	Miscible with ethanol and ether; insoluble in water.	[8]

Experimental Protocols

Synthesis of Triethylstibine via Grignard Reaction

A common and effective method for the laboratory synthesis of **triethylstibine** involves the reaction of a Grignard reagent with antimony trichloride.[9][10][11][12][13]

Materials:

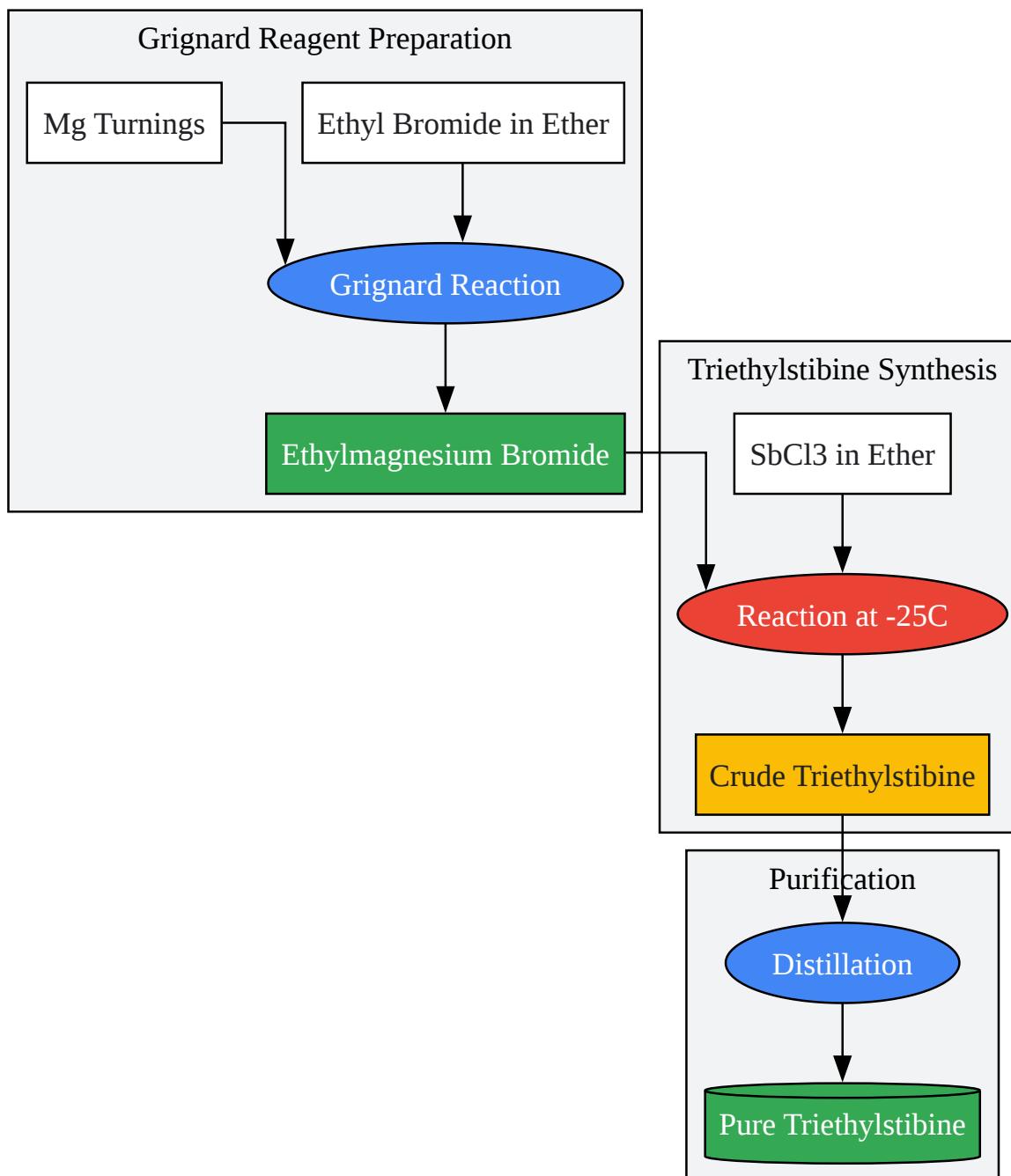
- Antimony trichloride ($SbCl_3$)
- Magnesium turnings
- Ethyl bromide (CH_3CH_2Br)
- Anhydrous diethyl ether ($(CH_3CH_2)_2O$)
- Anhydrous solvent for quenching (e.g., isopropanol)
- Nitrogen or Argon gas (for inert atmosphere)
- Standard Schlenk line or glovebox setup
- Dry glassware (flasks, dropping funnel, condenser)

Procedure:

- Preparation of the Grignard Reagent (Ethylmagnesium Bromide):
 - All glassware must be rigorously dried to exclude moisture.
 - Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flask.
 - Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and may require initial heating to start, after which it should be controlled with a cooling bath.
 - The reaction is complete when the magnesium has been consumed, resulting in a cloudy grey solution of ethylmagnesium bromide.
- Reaction with Antimony Trichloride:
 - In a separate flask, dissolve antimony trichloride in anhydrous diethyl ether under an inert atmosphere and cool the solution to -25 °C.[\[5\]](#)
 - Slowly add the prepared Grignard reagent to the antimony trichloride solution dropwise with vigorous stirring. The temperature should be maintained at -25 °C during the addition.

[5]

- After the addition is complete, the reaction mixture is allowed to warm to -10 °C and stirred for one hour, then warmed to 25 °C and stirred for another hour to ensure the reaction goes to completion.[5]
- Work-up and Purification:
 - The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
 - The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
 - The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate).
 - The solvent is removed by distillation at atmospheric pressure.[5]
 - The crude **triethylstibine** is then purified by vacuum distillation. The distillation temperature should be carefully controlled and not exceed 80 °C to prevent decomposition.[5] This process can yield **triethylstibine** with a purity of up to 99.9995%. [5]



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Synthesis Workflow for **Triethylstibine**

Safety and Handling

Triethylstibine is a pyrophoric compound, meaning it can spontaneously ignite in air.^{[1][2]} It is also toxic and reacts violently with water.^[3] Therefore, stringent safety precautions are mandatory when handling this substance.

- Inert Atmosphere: All manipulations of **triethylstibine** must be carried out under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.^{[1][8]}
- Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.^{[1][4]}
- Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.^[7]
- Storage: Store **triethylstibine** in a tightly sealed container under an inert atmosphere, away from heat, sparks, and open flames.^{[1][2]}
- Spill and Fire Management: In case of a small fire, use a Class D fire extinguisher, sand, or soda ash to smother the flames. Do not use water.^[8] For spills, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste.
- Disposal: Unused or waste **triethylstibine** must be quenched carefully. This is typically done by slowly adding it to a non-reacting solvent like heptane, followed by the slow addition of a proton source like isopropanol under an inert atmosphere and with cooling. The resulting mixture should be disposed of as hazardous waste.^[4]

Applications

The primary application of high-purity **triethylstibine** is in the electronics industry as a precursor for Metal-Organic Chemical Vapor Deposition (MOCVD).^{[5][8]}

MOCVD Precursor

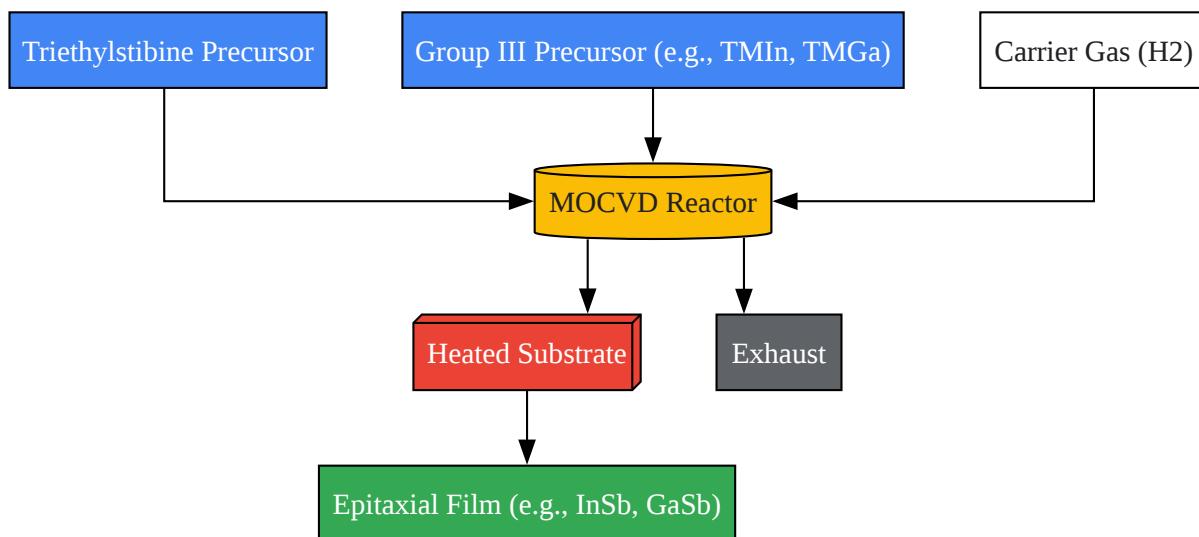
MOCVD is a technique used to grow thin epitaxial layers of compound semiconductors.^[14]

Triethylstibine serves as a volatile organometallic source of antimony.^[8] It is used in the production of various semiconductor materials, including:

- Indium antimonide (InSb)
- Gallium antimonide (GaSb)

- Aluminum antimonide (AlSb)

These materials are crucial components in various electronic and optoelectronic devices, such as infrared detectors, lasers, and high-speed transistors.



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MOCVD Process using **Triethylstibine**

Other Potential Applications

While its use in MOCVD is predominant, **triethylstibine** is also used in organic synthesis, primarily as a catalyst or reagent in specific reactions.^[8] However, its high reactivity and toxicity limit its broader use in general organic synthesis compared to other organometallic reagents.

Conclusion

Triethylstibine is a valuable but hazardous organoantimony compound with a critical role in the electronics industry. A thorough understanding of its properties, synthesis, and handling procedures is essential for its safe and effective use. The information presented in this guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource on this important chemical. As with all highly reactive and toxic

substances, all experimental work should be conducted with strict adherence to safety protocols and under the supervision of experienced personnel.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Triethylstibine: Nomenclature, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582785#triethylstibine-iupac-nomenclature-and-synonyms>]

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